molecular formula C24H18BrNO4 B11277797 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11277797
M. Wt: 464.3 g/mol
InChI Key: HAJKUBMFQJPHQO-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxybenzoyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors. The methoxybenzoyl group is then introduced via acylation reactions, and the bromobenzamide moiety is added through bromination and amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
  • 2-bromo-N-methylbenzamide
  • 4-bromo-2-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

2-bromo-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C24H18BrNO4/c1-14-18-12-9-16(26-24(28)19-5-3-4-6-20(19)25)13-21(18)30-23(14)22(27)15-7-10-17(29-2)11-8-15/h3-13H,1-2H3,(H,26,28)

InChI Key

HAJKUBMFQJPHQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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